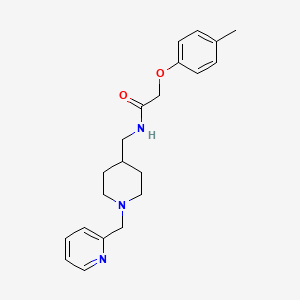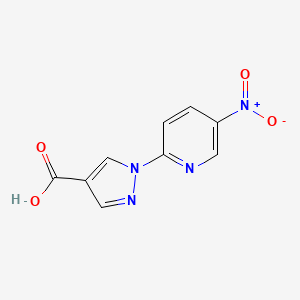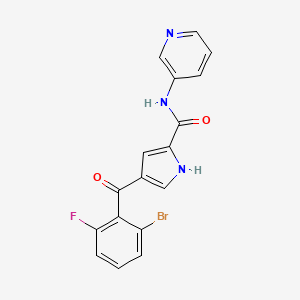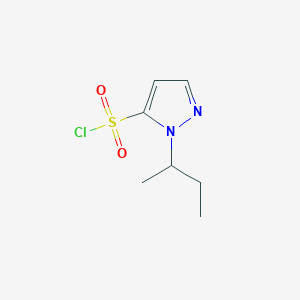
N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide, also known as PTAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTAC is a white powder that is soluble in organic solvents and has a molecular weight of 411.5 g/mol.
作用機序
The mechanism of action of N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling and protein folding. This compound has been shown to increase the activity of the sigma-1 receptor, which may lead to changes in calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to have analgesic properties, and has been shown to reduce pain in animal models of neuropathic pain. This compound has also been shown to have anxiolytic properties, and has been found to reduce anxiety in animal models of anxiety disorders. In addition, this compound has been shown to have neuroprotective properties, and has been found to protect neurons from damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. Another advantage is its solubility in organic solvents, which allows for easy handling and administration. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide. One area of research is the development of more selective sigma-1 receptor modulators, which may have fewer side effects than this compound. Another area of research is the investigation of the role of the sigma-1 receptor in various physiological processes, including pain perception, memory, and mood regulation. Finally, further research is needed to investigate the potential therapeutic applications of this compound in various disease states, including neuropathic pain and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, and has been used as a tool compound to study the role of this receptor in various physiological processes. This compound has been shown to have analgesic, anxiolytic, and neuroprotective properties, and has potential therapeutic applications in various disease states. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential applications in scientific research.
合成法
N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyridine derivative and a piperidine derivative, followed by the addition of a tolyloxy group to the resulting compound. The final step involves the acetylation of the amine group to form the acetamide.
科学的研究の応用
N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has been used as a tool compound to study the role of the sigma-1 receptor in these processes.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17-5-7-20(8-6-17)26-16-21(25)23-14-18-9-12-24(13-10-18)15-19-4-2-3-11-22-19/h2-8,11,18H,9-10,12-16H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROYVAVRPQZLGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B2397564.png)



![1-((1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2397571.png)
![1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2397572.png)
![methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2397573.png)

![3-(2-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2397576.png)

![tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate](/img/structure/B2397579.png)
![2-(4-methylphenyl)sulfanyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2397580.png)

